Cynarin

Übersicht

Beschreibung

Cynarin is a hydroxycinnamic acid derivative primarily extracted from the leaves of the artichoke plant (Cynara scolymus L.). It is known for its various biological activities, including antioxidant, antibacterial, choleretic, and hepatoprotective functions . This compound is a yellowish-colored crystalline substance with a weak acid reaction and is slightly stable in alkaline solutions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cynarin can be synthesized through the esterification of caffeic acid and quinic acid. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound involves the extraction from artichoke leaves. The process includes grinding the leaves, reflux extraction with an aqueous solution, clarification with a precipitator, adsorption using alkalescent anion resin, elution with acetic acid solution, and further purification using macroporous resin . The eluent is then concentrated and crystallized to obtain this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Cynarin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones.

Reduction: Reduction of this compound can lead to the formation of dihydrothis compound.

Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Strong nucleophiles like sodium methoxide are employed.

Major Products

Oxidation: Quinones

Reduction: Dihydrothis compound

Substitution: Various substituted this compound derivatives

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1.1 Antifibrotic Effects

Recent studies have demonstrated that cynarin exhibits significant antifibrotic properties. Research indicates that it inhibits the proliferation and activation of hepatic stellate cells (HSCs) induced by platelet-derived growth factor BB (PDGF-BB). This effect is mediated through the partial agonism of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating fibrosis in liver tissues .

1.2 Antioxidant Activity

This compound has been shown to possess strong antioxidant capabilities. It helps neutralize free radicals and reduce oxidative stress, which is linked to various chronic diseases. The compound's antioxidant properties contribute to its hepatoprotective effects, particularly against liver damage caused by toxins such as carbon tetrachloride and cyclophosphamide .

1.3 Immunomodulatory Effects

This compound also exhibits immunomodulatory effects, influencing immune responses and potentially serving as a therapeutic agent in conditions characterized by immune dysregulation. Its ability to downregulate inducible nitric oxide synthase (iNOS) expression in human coronary artery smooth muscle cells suggests a role in cardiovascular health .

1.4 Choleretic Activity

As a choleretic agent, this compound promotes bile production and secretion, which is beneficial for digestive health and fat metabolism. This property underscores its traditional use in herbal medicine for liver and gallbladder support .

Clinical Applications

This compound's potential clinical applications are diverse:

- Liver Disease Management : Given its hepatoprotective and antifibrotic properties, this compound may be beneficial in managing liver diseases such as non-alcoholic fatty liver disease (NAFLD) and liver fibrosis.

- Cardiovascular Health : Its immunomodulatory effects may contribute to cardiovascular health by reducing inflammation and oxidative stress in vascular tissues .

- Digestive Health : As a choleretic agent, this compound can aid digestion and improve bile flow, making it useful for individuals with gallbladder dysfunction or those seeking to enhance fat digestion .

Case Studies

Several studies illustrate the efficacy of this compound:

- Study on Liver Fibrosis : A study involving Wistar rats demonstrated that this compound significantly reduced PDGF-BB-induced HSC activation and proliferation, highlighting its potential as an antifibrotic agent .

- Antioxidant Efficacy : Another investigation found that this compound effectively reduced oxidative stress markers in animal models subjected to chemical-induced liver damage, supporting its role as an antioxidant .

Data Summary

Wirkmechanismus

Cynarin exerts its effects through several mechanisms:

Antioxidant Activity: this compound scavenges free radicals and inhibits lipid peroxidation.

Hepatoprotective Effects: This compound activates the Keap1/Nrf2-mediated lipid peroxidation defense via the AMPK/SIRT3 signaling pathway.

Anti-inflammatory: This compound inhibits the activation of hepatic stellate cells by targeting peroxisome proliferator-activated receptor gamma (PPARγ).

Vergleich Mit ähnlichen Verbindungen

Cynarin is often compared with other hydroxycinnamic acid derivatives such as chlorogenic acid and caffeic acid. While all these compounds exhibit antioxidant properties, this compound is unique in its strong hepatoprotective and choleretic effects . Similar compounds include:

Chlorogenic Acid: Found in coffee and known for its antioxidant properties.

Caffeic Acid: Common in many plants and has anti-inflammatory effects.

Silymarin: Extracted from milk thistle and known for its liver-protective properties.

This compound stands out due to its potent combination of antioxidant, hepatoprotective, and choleretic activities, making it a valuable compound in both scientific research and industrial applications.

Biologische Aktivität

Cynarin, a prominent compound derived from the artichoke (Cynara scolymus), has garnered attention for its diverse biological activities. This article delves into the various effects of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a caffeoylquinic acid derivative known for its role as a functional food component. It exhibits a range of biological activities including antioxidant , anti-inflammatory , hepatoprotective , and antifibrotic properties. Research indicates that this compound may also influence cholesterol metabolism and support liver health by promoting bile flow (choleretic effect) .

Antifibrotic Properties

Recent studies have identified this compound as a selective partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in the regulation of hepatic stellate cell (HSC) activation. This compound significantly inhibits platelet-derived growth factor (PDGF)-BB-induced proliferation and activation of HSCs, which are pivotal in liver fibrosis .

- Key Findings:

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties by modulating various signaling pathways. It has been shown to suppress lipopolysaccharide (LPS)-induced endothelial inflammation by inhibiting NF-κB activation and reducing vascular cell adhesion molecule (VCAM-1) expression .

- Mechanism:

- This compound pretreatment decreases phosphorylation of NF-κB p65, leading to reduced nuclear translocation and subsequent inflammatory gene expression.

Study on Hepatic Stellate Cells

A study investigated the effects of this compound on rat CFSC-8B HSCs exposed to PDGF-BB. The results indicated that this compound inhibited HSC proliferation in a dose-dependent manner. The following table summarizes the findings:

| Treatment Concentration | Proliferation Inhibition (%) | α-SMA Expression Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| Low Dose | 30 | 25 |

| Medium Dose | 60 | 50 |

| High Dose | 80 | 70 |

This data underscores this compound's potential as an antifibrotic agent, particularly in conditions like liver fibrosis where HSC activation is detrimental .

Neuroprotective Effects

Another study highlighted this compound's role in neuroprotection following spinal cord injury. It was observed that this compound alleviated clinical symptoms and reduced neuroinflammation by inhibiting microglia-induced pyroptosis through the Nrf2/ROS/NLRP3 axis . This suggests potential applications in neurodegenerative diseases.

Eigenschaften

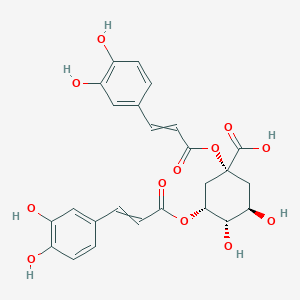

IUPAC Name |

(1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDUMTOHNYZQPO-RVXRWRFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309674 | |

| Record name | 1,5-Di-O-caffeoylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212891-05-9, 30964-13-7 | |

| Record name | 1,5-Di-O-caffeoylquinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212891-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cynarine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030964137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cynarine [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212891059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Di-O-caffeoylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYNARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85D81U9JAV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,5-Dicaffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030093 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.